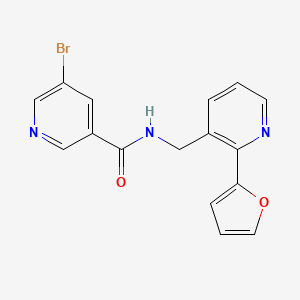

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTHDFIRLFNLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced nicotinamide derivatives.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Structure–Activity Relationships

Understanding the structure–activity relationships is crucial for optimizing the pharmacological properties of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide. The following table summarizes key findings from various studies regarding the effects of different substitutions on activity:

| Compound | Substitution | Activity (EC50 or IC50) | Target |

|---|---|---|---|

| Compound A | 5-Chloro | 1.96 mg/L | Fungal Pathogens |

| Compound B | Methyl at 4-position | >10 μM | CYP2A6 Inhibition |

| Compound C | Trifluoromethyl at 3-position | Potent | Antimalarial Activity |

This table illustrates how variations in chemical structure can significantly influence biological activity, guiding future research directions for enhancing efficacy.

Case Studies

3.1 Clinical Implications for CNS Disorders

A notable study examined the effects of nicotine-related compounds on CNS disorders, demonstrating that selective inhibition of CYP2A6 can lead to reduced neurodegenerative disease symptoms and improved cognitive function in animal models. The findings suggest that compounds like 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide could be developed into therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

3.2 Antifungal Efficacy

In greenhouse trials, related nicotinamide derivatives exhibited superior antifungal activity compared to standard treatments, showcasing their potential as agricultural fungicides. Compounds with similar structural motifs were tested against various fungal strains, yielding promising results that warrant further exploration into their agricultural applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The furan and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features | Evidence ID |

|---|---|---|---|---|---|

| 5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide | 6-methylpyridin-2-yl on amide N; 5-Br on nicotinamide | C₁₈H₁₄BrN₃O·HBr·H₂O | 435.13 | High synthesis yield (100%) | [1] |

| 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide | Pyridin-3-ylmethyl on amide N; 5-Br on nicotinamide | C₁₃H₁₁BrN₄O | 333.16 | Structural similarity (0.98) | [3] |

| 5-Bromo-N,N-diethylnicotinamide | Diethyl on amide N; 5-Br on nicotinamide | C₁₀H₁₂BrN₂O | 257.12 | Lower similarity (0.97) | [3, 4] |

| 5-Bromo-N-methylnicotinamide | Methyl on amide N; 5-Br on nicotinamide | C₇H₇BrN₂O | 215.05 | Boiling point: 334.5°C | [5, 6] |

Key Observations :

- Substituent Complexity: The target compound’s (2-furylpyridin-3-yl)methyl group introduces steric bulk and electronic effects distinct from simpler alkyl or pyridyl substituents.

- Halogen Position : Analog 6-bromo-N-(6-methylpyridin-2-yl)nicotinamide (, Compound 43) shows lower synthesis yield (85%) than its 5-bromo counterpart (100%), suggesting bromine position influences reaction efficiency .

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound Name | Boiling Point (°C) | Storage Conditions | Solubility Insights | Evidence ID |

|---|---|---|---|---|

| 5-Bromo-N-methylnicotinamide | 334.5 | Sealed, dry, room temp | Likely polar due to amide | [6] |

| 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide | N/A | N/A | Higher polarity vs. alkyl | [3] |

| 5-Bromo-N,N-diethylnicotinamide | N/A | N/A | Lower polarity vs. others | [4] |

Key Observations :

Key Observations :

- High yields (e.g., 100% for Compound 42, ) suggest efficient coupling reactions for brominated nicotinamides. The target compound’s furan-pyridine hybrid substituent may require specialized catalysts or conditions due to steric hindrance.

- Suzuki-Miyaura coupling (used in for Compound 41) is a viable method for introducing aryl groups, which could apply to the target compound’s furan-pyridine moiety .

Biological Activity

5-Bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of nicotine-related pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position of the nicotinamide ring and a furan-pyridine moiety that enhances its biological interactions. Its molecular formula is with a molecular weight of approximately 284.13 g/mol.

The primary biological activity of this compound involves its interaction with cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which are crucial in nicotine metabolism. By inhibiting these enzymes, the compound can potentially reduce the harmful effects associated with tobacco use, such as lung cancer and other respiratory diseases.

Key Mechanisms:

- Inhibition of CYP2A6/CYP2A13 : The compound selectively inhibits these enzymes, thereby affecting nicotine metabolism and reducing the formation of carcinogenic metabolites .

- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : It has been shown to selectively modulate nAChRs in the central nervous system (CNS), which may contribute to its therapeutic effects in smoking cessation .

Pharmacological Activities

The pharmacological profile of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide includes:

Case Studies and Research Findings

- CYP Inhibition Studies : A study demonstrated that compounds similar to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide exhibited IC50 values in the low micromolar range for CYP2A6 inhibition, indicating significant potential for reducing nicotine dependence .

- Neuroprotective Effects : In vitro assays have shown that derivatives can protect neuronal cells from oxidative stress, suggesting a role in treating conditions like Alzheimer's disease .

- Tobacco Use Modulation : Clinical trials indicated that compounds targeting CYP2A6 could significantly reduce tobacco consumption among users, highlighting their potential as smoking cessation aids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated pyridine precursors and coupling strategies. For example, Suzuki-Miyaura coupling (using boronic acids) or Buchwald-Hartwig amination may be employed to introduce the furan-pyridinylmethyl group. A typical approach involves refluxing intermediates (e.g., bromonicotinamide derivatives) with nucleophiles in solvents like THF, using bases such as K₂CO₃ for deprotonation . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of boronic acid partners, and controlling temperature to minimize side products. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on distinguishing signals for the bromopyridine ring (e.g., deshielded protons at δ 8.5–9.5 ppm), furan protons (δ 6.5–7.5 ppm), and methylene bridge (δ ~4.5 ppm). Splitting patterns help confirm substitution positions .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1000–1100 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : The bromine at the 5-position of the pyridine ring serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aryl/heteroaryl groups. Its electron-withdrawing effect also activates adjacent positions for nucleophilic substitution. However, steric hindrance from the furan-pyridinylmethyl group may require tailored catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing analogs with similar substitution patterns?

- Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric by-products or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .

- DFT Calculations : Compare experimental chemical shifts with computed values to validate structural assignments .

- HPLC-MS : Detect low-abundance impurities and optimize purification protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace bromine with Cl/CF₃, modify the furan ring) and assess biological activity (e.g., enzyme inhibition assays) .

- Molecular Docking : Use X-ray crystallography or homology models to predict binding interactions with target proteins (e.g., kinases). The bromine and amide groups often engage in hydrophobic/hydrogen-bonding interactions .

- Metabolic Stability Assays : Evaluate susceptibility to hepatic CYP450 enzymes by incubating with liver microsomes and analyzing degradation via LC-MS .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

- Methodological Answer :

- Catalyst Loading : Reduce Pd catalyst amounts (e.g., switch to ligand-accelerated systems) to minimize metal residues .

- Solvent Selection : Replace THF with greener solvents (e.g., 2-MeTHF) to improve safety and scalability.

- Crystallization Optimization : Use anti-solvent addition or seeding techniques to enhance crystal purity. Monitor particle size distribution to ensure consistent bioavailability in downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.